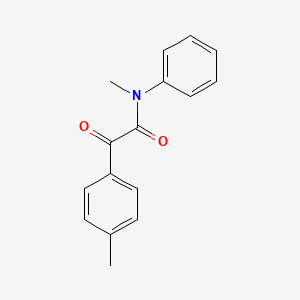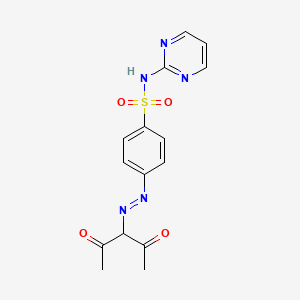
n-Methyl-n-(2-oxo-2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-n-(2-oxo-2-phenylethyl)benzamide is a chemical compound known for its diverse applications in scientific research It is characterized by its unique molecular structure, which includes a benzamide group attached to a phenylethyl moiety with an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-(2-oxo-2-phenylethyl)benzamide typically involves the reaction of benzamide with a phenylethyl derivative under specific conditions. One common method involves the use of methylation agents to introduce the methyl group into the benzamide structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistent quality and efficiency. Industrial production methods may also include purification steps such as recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-n-(2-oxo-2-phenylethyl)benzamide undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be broken down by water (hydrolysis) under acidic or basic conditions, forming the corresponding carboxylic acid and amine.
Esterification: The carboxylic acid group could potentially react with an alcohol in the presence of an acid catalyst to form an ester.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Esterification: Requires an acid catalyst, such as sulfuric acid, and an alcohol, such as methanol or ethanol.
Major Products Formed
Hydrolysis: Produces carboxylic acid and amine.
Esterification: Produces esters and water.
Scientific Research Applications
n-Methyl-n-(2-oxo-2-phenylethyl)benzamide is utilized in various scientific research applications, including:
Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Organic Reactions: It is used in organic chemistry for various reactions and as a building block for more complex molecules.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Methyl-n-(2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
n-Methyl-n-(2-oxo-2-phenylethyl)benzamide can be compared with other similar compounds, such as:
Methyl 2-oxo-2-phenylacetate: This compound shares a similar phenylethyl structure but differs in the presence of an ester group instead of an amide group.
N-(2-Oxo-2-phenylacetyl)benzamide: This compound is structurally similar but lacks the methyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in scientific research Its unique structure and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry
Properties
CAS No. |
42205-87-8 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-methyl-N-phenacylbenzamide |
InChI |
InChI=1S/C16H15NO2/c1-17(16(19)14-10-6-3-7-11-14)12-15(18)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
InChI Key |
KXARYBXYBGQZCM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-fluoro-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]indole-2-carboxylate](/img/structure/B14012880.png)

![4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B14012894.png)
![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine](/img/structure/B14012898.png)
![2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid](/img/structure/B14012905.png)



![{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetic acid](/img/structure/B14012930.png)



![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
